molecular formula C25H21Cl3N2O2S B421942 N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Cat. No.: B421942
M. Wt: 519.9g/mol
InChI Key: XKISLGIZBXJDDO-ATLLOTDBSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple chiral centers and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl rings, altering the compound’s properties .

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study biological pathways and interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of multiple chiral centers and the combination of sulfonamide and quinoline moieties make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C25H21Cl3N2O2S

Molecular Weight

519.9g/mol

IUPAC Name

(3aR,4S,9bS)-N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

InChI

InChI=1S/C25H21Cl3N2O2S/c1-14-21(27)6-3-7-23(14)30-33(31,32)16-9-11-24-20(13-16)17-4-2-5-18(17)25(29-24)19-10-8-15(26)12-22(19)28/h2-4,6-13,17-18,25,29-30H,5H2,1H3/t17-,18+,25-/m0/s1

InChI Key

XKISLGIZBXJDDO-ATLLOTDBSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC3=C(C=C2)N[C@@H]([C@H]4[C@@H]3C=CC4)C5=C(C=C(C=C5)Cl)Cl

SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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